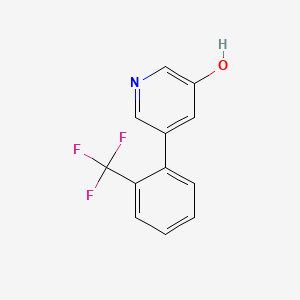

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

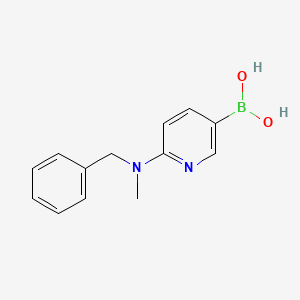

“3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is a chemical compound with the CAS Number: 1261640-32-7 . Its molecular weight is 239.2 and its IUPAC name is 5-[2-(trifluoromethyl)phenyl]-3-pyridinol .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The linear formula of “3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is C12H8F3NO . The InChI code is 1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis : Raminelli et al. (2006) demonstrated the regioselective synthesis of various substituted 3-(2-hydroxyphenyl)pyridines, which may include compounds structurally similar to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This process involved a transition-metal-free, one-step route and yielded good results through apparent rearrangements (Raminelli, Liu, & Larock, 2006).

Oxyfunctionalization Using Microorganisms : Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method could be relevant for modifying compounds like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to produce hydroxylated derivatives (Stankevičiūtė et al., 2016).

Biological and Medicinal Research

Chelating Properties : Lachowicz et al. (2016) investigated the synthesis and iron chelating properties of hydroxypyridinones, which may include structures related to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Their findings on coordinating ability and bio-distribution could be relevant for similar compounds (Lachowicz et al., 2016).

Photophysical Properties : Khan et al. (2010) examined the photophysical properties of certain boron-dipyrromethenes substituted with pyridinyl groups, which might provide insights into the properties of related pyridine derivatives such as 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Khan, Rao, & Ravikanth, 2010).

Environmental Applications

- Degradation in Water : Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system. Although this study focuses on pyridine, the findings could be extrapolated to the degradation mechanisms of similar compounds, including 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Li, Yi, Zhou, & Wang, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFDVVAQFNYDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683014 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261640-32-7 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)